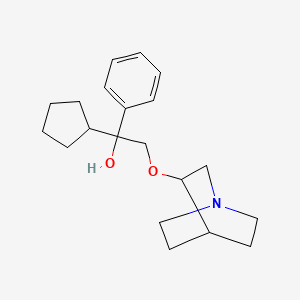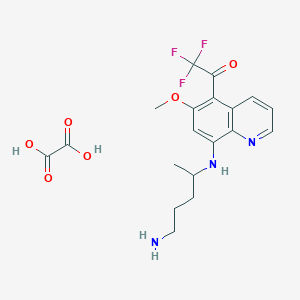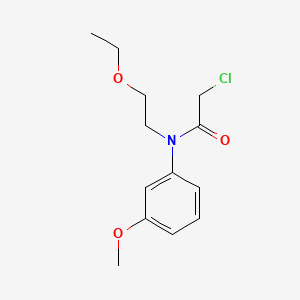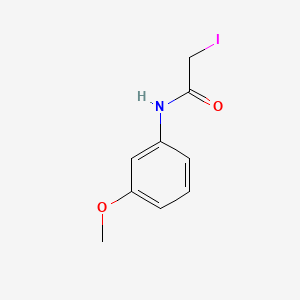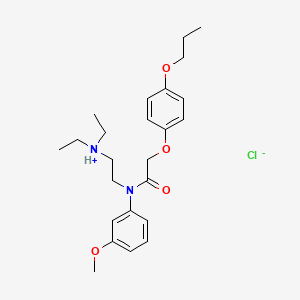
马洛替特
概述
描述
马洛替酯是一种以其肝保护特性而闻名的化学化合物。 它已被用于治疗肝病的研究中,并在动物模型中促进肝脏再生方面显示出潜力 。 该化合物的 IUPAC 名称为二异丙基 1,3-二硫醇-2-亚基丙二酸酯,其分子式为 C12H16O4S2 .
科学研究应用
作用机制
马洛替酯主要通过抑制 5-脂氧合酶发挥作用,该酶参与花生四烯酸的代谢,生成白三烯。 通过抑制这种酶,马洛替酯减少炎症介质的产生,并保护肝脏和肌肉免受损伤 。 此外,马洛替酯已被证明可以通过激活核糖体并促进蛋白质合成来增强肝脏再生 .
安全和危害
未来方向
Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .
Relevant Papers
Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .
生化分析
Biochemical Properties
Malotilate has been shown to have a protective and therapeutic effect on fatty liver induced by carbon tetrachloride (CCl4) . It interacts with various enzymes and proteins in the liver, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
Cellular Effects
Malotilate influences cell function by preventing liver damage caused by CCl4 . It decreases the accumulation of lipids and collagen in the liver, thereby reducing the risk of steatosis and fibrosis .
Molecular Mechanism
The molecular mechanism of Malotilate involves its interaction with various biomolecules in the liver. It does not directly inhibit collagen metabolism but prevents excessive collagen deposition by inhibiting the inflammation caused by CCl4-induced liver damage .
Temporal Effects in Laboratory Settings
In laboratory settings, Malotilate has shown to have long-term effects on cellular function. It can markedly reduce the hepatic disorders induced by chronic CCl4 intoxication in rats .
Dosage Effects in Animal Models
The effects of Malotilate vary with different dosages in animal models. At a dosage of 50 mg/kg, it was able to suppress the increase of plasma aminotransferase activity and decrease the accumulation of lipid and collagen in the liver .
Metabolic Pathways
Malotilate is involved in various metabolic pathways in the liver. It interacts with enzymes and cofactors, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
准备方法
合成路线和反应条件: 马洛替酯可以通过几种方法合成。一种常见的方法是将 2-硫代-1,3-二硫代-4,5-二羧酸与甲基碘在回流硝基甲烷中反应形成 2-(甲基硫基)-1,3-二硫代鎓碘。 然后,该中间体在四氢呋喃中用氢化钠与二异丙基丙二酸酯缩合 。 另一种方法涉及乙炔钠与硫和二硫化碳的环化,形成 1,3-二硫醇-2-硫酮,然后用硫酸二甲酯和高氯酸钠处理,然后再与二异丙基丙二酸酯缩合 .
工业生产方法: 马洛替酯的工业生产涉及类似的合成路线,但在更大规模上进行。 该过程通常包括使用大型反应器进行初始反应和随后的纯化步骤,以分离最终产品 .
化学反应分析
反应类型: 马洛替酯会发生各种化学反应,包括氧化反应、还原反应和取代反应。 已知它能选择性抑制 5-脂氧合酶,该酶在花生四烯酸的代谢中发挥作用 .
常用试剂和条件: 涉及马洛替酯的反应中常用的试剂包括甲基碘、氢化钠、硫酸二甲酯和高氯酸钠。 这些反应通常在硝基甲烷和四氢呋喃等溶剂中,在回流条件下进行 .
主要生成产物: 马洛替酯反应生成的最终产物取决于具体的反应条件。 例如,2-(甲基硫基)-1,3-二硫代鎓碘与二异丙基丙二酸酯的缩合反应会生成马洛替酯 .
相似化合物的比较
马洛替酯在其对 5-脂氧合酶的选择性抑制和肝保护特性方面是独一无二的。 类似的化合物包括其他 5-脂氧合酶抑制剂,如齐留通和利可非隆,它们也靶向相同的酶,但可能具有不同的药代动力学特征和治疗应用 。 马洛替酯促进肝脏再生和保护骨骼肌免受萎缩的能力进一步将其与其他类似化合物区分开来 .
属性
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQVCUJEKAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046463 | |
| Record name | Malotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-28-9 | |
| Record name | Malotilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malotilate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malotilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malotilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALOTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Malotilate exert its hepatoprotective effects?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Malotilate acts through multiple pathways. This includes:
- Antioxidant activity: Malotilate exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
- Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, Malotilate appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
- Increased protein synthesis: Malotilate has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
- Mitochondrial function activation: In partially hepatectomized rats, Malotilate administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].
Q2: Does Malotilate influence the metabolism of other drugs?
A2: Yes, Malotilate can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].
Q3: How is Malotilate metabolized in the body?
A3: Malotilate is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.
Q4: Does liver cirrhosis affect the pharmacokinetics of Malotilate?
A4: Yes, liver cirrhosis significantly alters Malotilate's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged Malotilate and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.
Q5: What preclinical models have been used to study the efficacy of Malotilate?
A5: A variety of animal models have been employed to investigate Malotilate's therapeutic potential, including:
- Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where Malotilate demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
- Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show Malotilate can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
- Galactosamine-induced liver injury: In this model of acute liver damage, Malotilate pretreatment mitigated liver injury markers and accelerated liver regeneration [].
- Dimethylnitrosamine-induced liver fibrosis: Malotilate administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
- Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where Malotilate showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].
Q6: What are the known toxicological effects of Malotilate?
A6: While generally well-tolerated in preclinical and clinical studies, Malotilate can cause adverse effects, particularly at high doses.
- Hematological effects: High doses of Malotilate in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.
Q7: Are there any long-term safety concerns associated with Malotilate use?
A7: Long-term safety data for Malotilate is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.
Q8: What are the structural characteristics of Malotilate?
A8: Malotilate, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.
Q9: Does Malotilate exhibit polymorphism?
A9: Yes, Malotilate exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)
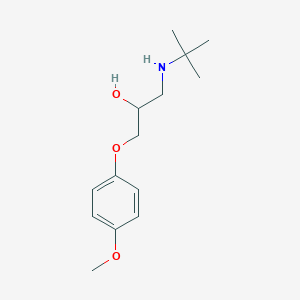
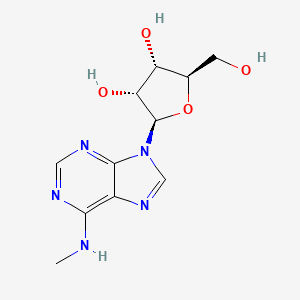
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
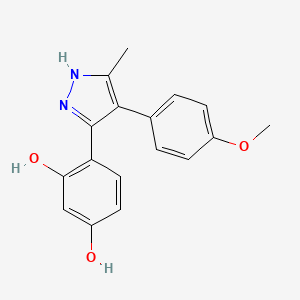
![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)
